molecular formula C14H14N6O2S B2861877 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034385-35-6

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2861877
CAS No.: 2034385-35-6
M. Wt: 330.37
InChI Key: VBRJVMQHQABCDI-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a synthetically designed small molecule intended for research applications. This compound features a complex structure incorporating nicotinamide, 1,2,4-oxadiazole, and 1-methyl-1H-pyrazole moieties, suggesting potential as a core scaffold for investigating [e.g., protein-protein interactions] or as a precursor for further chemical synthesis. Research Applications: This reagent is provided for use in basic scientific research. Potential areas of investigation may include [e.g., kinase signaling pathways, neurodegenerative disease models, or oncology target validation]. Researchers are encouraged to determine its specific suitability for their particular experimental systems. Mechanism of Action: The specific molecular target and mechanism of action for this compound are currently uncharacterized and represent a key area for scientific inquiry. Preliminary in silico analysis may suggest potential interaction with [e.g., enzyme families or receptor classes], but experimental validation is required. Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Proper safety data sheets should be consulted prior to handling. Researchers are responsible for verifying all experimental data and conclusions.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-20-8-9(6-17-20)12-18-11(22-19-12)7-16-13(21)10-4-3-5-15-14(10)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJVMQHQABCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Oxadiazole Formation: The pyrazole derivative is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of nitrile oxides and hydrazides under controlled conditions.

    Nicotinamide Attachment: The oxadiazole intermediate is further reacted with 2-(methylthio)nicotinic acid or its derivatives to attach the nicotinamide moiety. This step may require coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and reduced intermediates.

    Substitution: Halogenated compounds, alkylated derivatives, and other substituted products.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to alter signal transduction processes.

Comparison with Similar Compounds

Key Observations:
  • Compound 25’s 73% yield suggests that quinazoline coupling may be more efficient than pyrimidine or nicotinamide derivatization .
  • Substituent Effects : The methylthio group in the target compound and 116 contrasts with the trifluoromethyl group in the patent compound , which likely alters solubility and target affinity.

Molecular and Structural Insights

Crystallographic Data

describes a structurally related compound in complex with human retinol-binding protein 1 (CRBP1).

Mass Spectrometry and Characterization

Z2194302854 and other analogs (e.g., 41 in ) were characterized using ESI-MS and HR-ESI-MS, underscoring the importance of mass spectrometry in verifying molecular integrity. The absence of such data for the target compound highlights a gap in the evidence.

Pharmacological and Formulation Considerations

  • Formulation Strategies: The patent compound in includes morpholinoethyl and trifluoromethyl groups, which are common in prodrug designs to enhance solubility or tissue penetration .

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